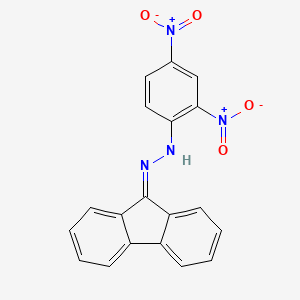![molecular formula C19H13F7N2O2S2 B11972202 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide](/img/structure/B11972202.png)
2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a heptafluoropropyl group, a benzothiazinone moiety, and an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multiple steps:
Formation of the Heptafluoropropyl Thioether: The initial step involves the reaction of 1,1,2,2,3,3,3-heptafluoropropyl iodide with thiophenol under basic conditions to form the heptafluoropropyl thioether.
Acylation Reaction: The thioether is then subjected to an acylation reaction with 2-chloroacetyl chloride in the presence of a base to form the intermediate acetamide.
Cyclization: The final step involves the cyclization of the intermediate with 2-aminothiophenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Benzothiazines: Compounds with similar benzothiazine moieties but different substituents.
Uniqueness
N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is unique due to its combination of a heptafluoropropyl group and a benzothiazinone moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H13F7N2O2S2 |
|---|---|
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
InChI |
InChI=1S/C19H13F7N2O2S2/c20-17(21,18(22,23)24)19(25,26)32-13-8-4-2-6-11(13)27-15(29)9-14-16(30)28-10-5-1-3-7-12(10)31-14/h1-8,14H,9H2,(H,27,29)(H,28,30) |
Clave InChI |
PETXMYIFKTTWKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3SC(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11972120.png)



![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11972157.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11972166.png)


![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972180.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972181.png)



![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972210.png)
